

An In-Depth Technical Guide to 2,5-Diamino-4,6-dihydroxypyrimidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,5-Diamino-4,6-dihydroxypyrimidine
Cat. No.:	B7761411

[Get Quote](#)

Abstract

This guide provides a comprehensive technical overview of **2,5-Diamino-4,6-dihydroxypyrimidine**, a pivotal heterocyclic compound in synthetic and medicinal chemistry. We will explore its chemical identity, physicochemical properties, established synthesis routes, and critical applications, particularly its role as a key intermediate in the development of pharmaceutical agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering field-proven insights and detailed experimental protocols for its characterization and use.

Chemical Identity and Properties

2,5-Diamino-4,6-dihydroxypyrimidine, often encountered in its more stable hydrochloride salt form, is a substituted pyrimidine that serves as a versatile building block in organic synthesis. Its structure, featuring multiple reactive sites—amino and hydroxyl groups—makes it a valuable precursor for a variety of more complex molecules.

Identifiers and Nomenclature

Accurate identification is paramount in research and development. The compound is cataloged across multiple chemical databases with the following identifiers.

Identifier	Value	Source
CAS Number	40769-69-5 (Parent)	ChemWhat[1]
56830-58-1 (HCl Salt)	TCI Chemicals[2]	
Molecular Formula	C ₄ H ₆ N ₄ O ₂	PubChem[3]
Molecular Weight	142.12 g/mol (Parent)	PubChem[3]
178.58 g/mol (HCl Salt)	TCI Chemicals[4]	
IUPAC Name	2,5-Diamino-1,6-dihydropyrimidine-4,6-dione	PubChem[3]
Synonyms	2,5-Diaminopyrimidine-4,6-diol, DADHP	ChemWhat[1], TCI Chemicals[4]
InChIKey	HWSJQFCTYLBBOF-UHFFFAOYSA-N	PubChem[3]
Canonical SMILES	C1(=C(C(=O)NC(=N1)N)O)N	PubChem[3]

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, reactivity, and formulation.

Property	Value	Notes
Appearance	White to brown or dark purple powder/crystal	Often depends on purity and salt form. [2]
Melting Point	>260 °C	High melting point indicates a stable, likely crystalline solid. [1]
Solubility	Soluble in Aqueous Alkali	The hydroxyl groups can be deprotonated to form soluble salts. [5]
pKa	Data not readily available	The presence of amino and hydroxyl groups suggests multiple pKa values.
Topological Polar Surface Area	114 Å ²	Calculated value, indicating high polarity. [3]

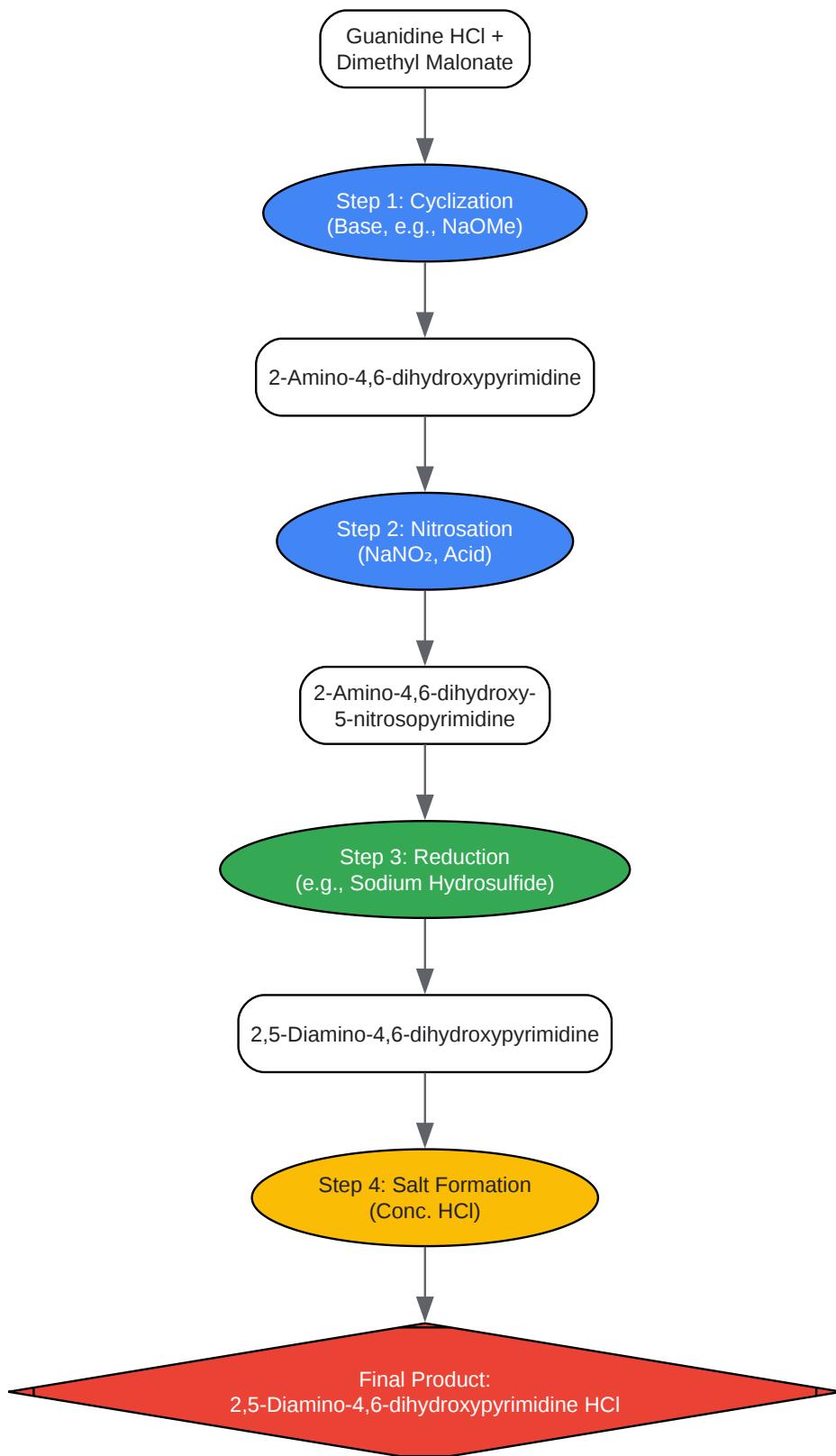
Structural Elucidation

The tautomeric nature of **2,5-Diamino-4,6-dihydroxypyrimidine** is a key feature. While named as a dihydroxy-pyrimidine, it predominantly exists in the more stable diamino-pyrimidinedione tautomeric form in the solid state due to amide resonance.

Caption: Tautomeric equilibrium of the core structure.

Synthesis and Manufacturing

The synthesis of **2,5-Diamino-4,6-dihydroxypyrimidine** hydrochloride is a multi-step process that is well-documented in patent literature, highlighting its industrial relevance. The general strategy involves the construction of the pyrimidine ring, followed by functional group manipulations.


Common Synthetic Route

A widely adopted method starts from dimethyl malonate and guanidine hydrochloride.[\[6\]](#) The causality behind this choice lies in the inherent reactivity of the starting materials: guanidine

provides the N-C-N backbone of the pyrimidine, while dimethyl malonate serves as the three-carbon electrophilic component.

The process can be summarized in four key stages:

- Cyclization: Condensation of guanidine with dimethyl malonate to form the 2-amino-4,6-dihydroxypyrimidine ring.
- Nitrosation: Introduction of a nitroso group at the C5 position, which is activated for electrophilic substitution.
- Reduction: Conversion of the nitroso group to an amino group.
- Salt Formation: Treatment with hydrochloric acid to yield the final, more stable product.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow.

This route is advantageous for industrial scale-up as it avoids harsh conditions and utilizes readily available starting materials, achieving a total yield of around 75% with purity exceeding 99.0%.^{[6][7]}

Applications in Research and Drug Development

The primary utility of **2,5-Diamino-4,6-dihydroxypyrimidine** is as a key intermediate. Its bifunctional nature allows it to be a scaffold for building more complex heterocyclic systems.

Precursor to Dichloropyrimidines

A critical application is its use in the synthesis of 2,5-diamino-4,6-dichloropyrimidine.^{[8][9]} This transformation is typically achieved by heating the dihydroxypyrimidine hydrochloride with phosphorus oxychloride (POCl₃), often in the presence of a quaternary ammonium chloride or a tertiary amine hydrochloride.^{[9][10]}

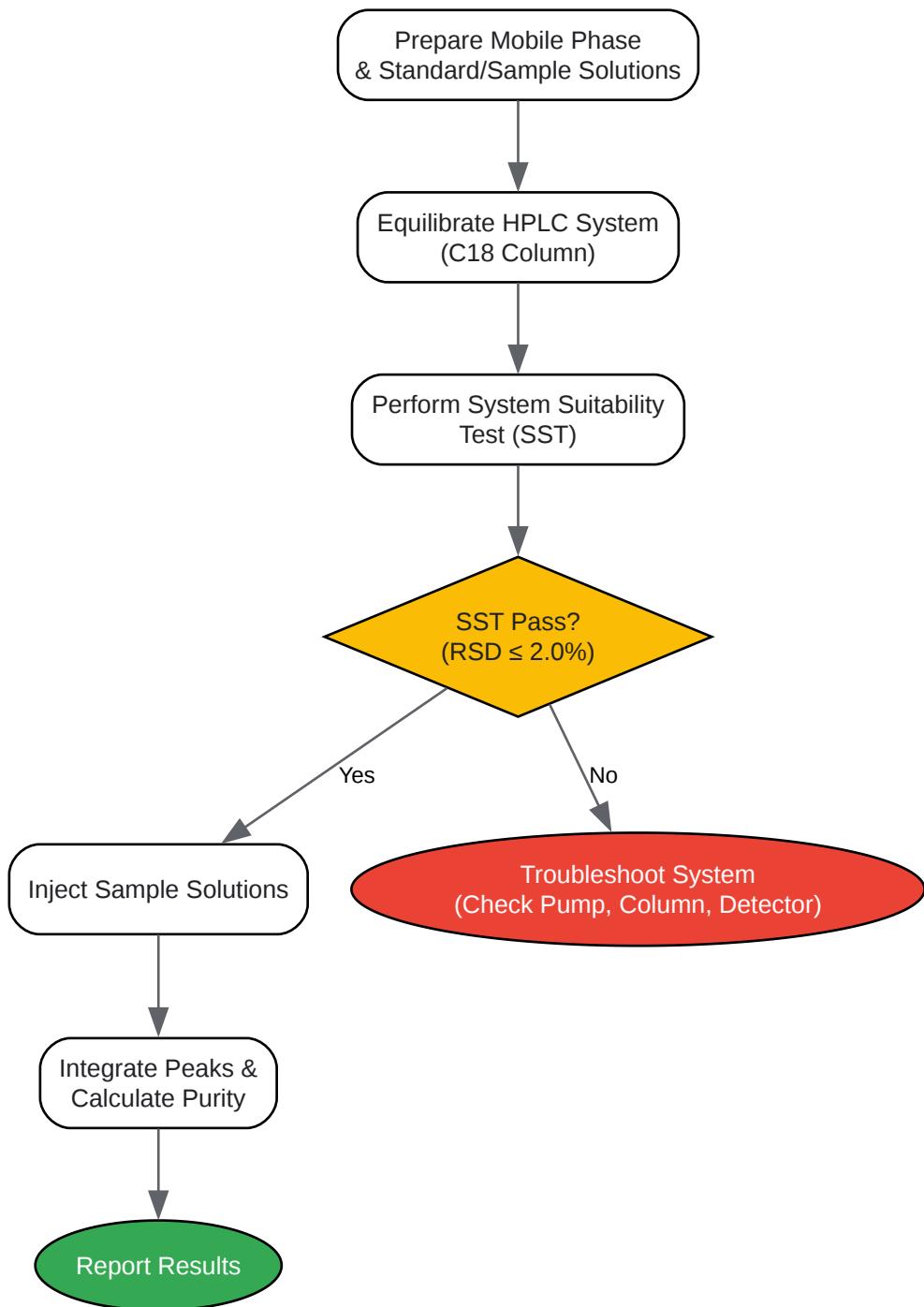
The resulting dichloropyrimidine is a highly valuable intermediate itself. The chlorine atoms are excellent leaving groups, susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups at the 4 and 6 positions, a common strategy in medicinal chemistry to modulate a compound's biological activity, selectivity, and pharmacokinetic properties.

Role in Antiviral and Anti-inflammatory Research

Derivatives of this pyrimidine core have shown significant biological activity. For instance, 5-substituted 2-amino-4,6-dichloropyrimidines, synthesized from their dihydroxy precursors, have been identified as potent inhibitors of immune-activated nitric oxide (NO) production, suggesting potential as anti-inflammatory agents.^[11] Furthermore, the broader class of 2-amino-4,6-dichloropyrimidines has been investigated for antiviral properties, reportedly by interfering with the assembly of viral particles.^[11]

Experimental Protocols: A Self-Validating System

To ensure the quality and identity of **2,5-Diamino-4,6-dihydroxypyrimidine** hydrochloride, robust analytical methods are essential. The following protocols are designed to be self-validating, incorporating system suitability tests to guarantee data integrity.


Protocol 1: Purity Assessment by HPLC-UV

This method provides a quantitative measure of the compound's purity. The choice of a C18 column is based on its ability to retain the polar pyrimidine analyte under reversed-phase conditions.

Methodology:

- System Preparation:
 - Column: C18, 4.6 x 250 mm, 5 µm particle size.
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
 - Mobile Phase B: Acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 254 nm.
 - Column Temperature: 30 °C.
- System Suitability Test (SST):
 - Prepare a standard solution of the reference compound (e.g., 0.1 mg/mL in mobile phase A).
 - Inject the standard solution five times.
 - Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. The USP tailing factor should be between 0.8 and 1.5. This validates that the chromatographic system is performing with adequate precision and peak shape.
- Sample Analysis:
 - Prepare the sample solution at the same concentration as the standard.
 - Inject the sample in duplicate.

- Calculate the purity by area normalization, assuming all impurities have a similar response factor at the chosen wavelength. Purity specifications often require >98.0%.[\[4\]](#)[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Analytical workflow for HPLC purity testing.

Safety, Handling, and Storage

Proper handling is crucial due to the compound's chemical nature and the fact that its toxicological properties have not been fully investigated.[4]

- Handling: Always handle in a well-ventilated area or under a chemical fume hood.[13] Wear suitable personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[14] Avoid the formation of dust and aerosols.[13]
- Storage: Keep the container tightly closed and store in a cool, dark, and dry place.[4] The compound should be stored away from incompatible materials such as strong oxidizing agents.[4]
- First Aid:
 - Eyes: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[14]
 - Skin: Wash off immediately with soap and plenty of water.[14]
 - Inhalation: Remove to fresh air. If symptoms persist, call a physician.[14]

Conclusion

2,5-Diamino-4,6-dihydroxypyrimidine is a foundational molecule in synthetic chemistry, prized for its role as a versatile intermediate. Its established synthesis from common starting materials and its utility in creating high-value dichlorinated pyrimidines underscore its importance in the pipeline of drug discovery, particularly in the development of novel anti-inflammatory and antiviral agents. The analytical protocols provided herein ensure that researchers can confidently assess the quality of this key building block, upholding the principles of scientific integrity and reproducibility.

References

- Synthetic method for **2,5-diamino-4,6-dihydroxypyrimidine** hydrochloride. Google Patents. [URL: <https://patents.google.com>]
- **2,5-Diamino-4,6-dihydroxypyrimidine** SDS, 40769-69-5 Safety Data Sheets. ECHEMI. [URL: <https://www.echemni.com/sds/2,5-diamino-4,6-dihydroxypyrimidine-cas-40769-69-5>]

5.html]

- Method for synthesizing **2,5-diamino-4,6-dihydroxypyrimidine** hydrochloride. Google Patents. [URL: <https://patents.google.com/patent/US4076969>]
- 2,5-Diamino-4,6-dihydroxy-pyrimidine CAS#: 40769-69-5. ChemWhat. [URL: <https://www.chemwhat.com/2,5-diamino-4,6-dihydroxy-pyrimidine-cas-40769-69-5/>]
- Safety Data Sheet: **2,5-Diamino-4,6-dihydroxypyrimidine** Hydrochloride. TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/assets/sds/D2634_US_EN.pdf]
- **2,5-Diamino-4,6-dihydroxypyrimidine** Hydrochloride, 5G. Labscoop. [URL: <https://www.labscoop.com/2-5-diamino-4-6-dihydroxypyrimidine-hydrochloride-5g-p-D2634-5G>]
- PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. European Patent Office. [URL: <https://data.epo.org/publication-server/document?>]
- **2,5-DIAMINO-4,6-DIHYDROXYPYRIMIDINE**. Suzhou Aobai Pharmaceutical Co., Ltd. [URL: http://www.ab-pharm.com/en/product_show.asp?id=5368]
- SAFETY DATA SHEET: **2,5-Diamino-4,6-dihydroxypyrimidine** Hydrochloride. FUJIFILM Wako Chemicals. [URL: <https://labchem-wako.fujifilm.com/us/product/detail/W01W0232-6393.html>]
- SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: <https://www.fishersci.com/msds?productName=AC153310050>]
- SAFETY DATA SHEET. Fisher Scientific. [URL: <https://fscimage.fishersci.com/msds/10235.htm>]
- EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine. Google Patents. [URL: <https://patents.google.com/patent/EP0483204B1>]
- WO/1991/001310 PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. WIPO Patentscope. [URL: <https://patentscope.wipo.int/search/en/detail.jsf?docId=WO1991001310>]
- **2,5-Diamino-4,6-dihydroxypyrimidine**. PubChem, National Center for Biotechnology Information. [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/2733981>]
- 2-Amino-4,6-dihydroxypyrimidine. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5853215_EN.htm]
- **2,5-Diamino-4,6-dihydroxypyrimidine** Hydrochloride. TCI Chemicals. [URL: <https://www.tcichemicals.com/US/en/p/D2634>]
- **2,5-Diamino-4,6-dihydroxypyrimidine** Hydrochloride. TCI Chemicals. [URL: <https://www.tcichemicals.com/IN/en/p/D2634>]
- Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution. PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/9450486/>]

- (PDF) Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution. ResearchGate. [URL: <https://www.researchgate.net>]
- **2,5-DIAMINO-4,6-DIHYDROXYPYRIMIDINE HYDROCHLORIDE**. Global Substance Registration System. [URL: <https://gsrs>]
- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. [URL: <https://pubs.acs.org/doi/10.1021/acsomega.1c01192>]
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3651790/>]
- 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. Wikipedia. [URL: [https://en.wikipedia.org/wiki/2,5-Diamino-6-hydroxy-4-\(5-phosphoribosylamino\)pyrimidine](https://en.wikipedia.org/wiki/2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemwhat.com [chemwhat.com]
- 2. 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride | 56830-58-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. 2-Amino-4,6-dihydroxypyrimidine | 56-09-7 [chemicalbook.com]
- 6. CN104496911A - Method for synthesizing 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride - Google Patents [patents.google.com]
- 7. CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride, 5G | Labscoop [labscoop.com]
- 13. echemi.com [echemi.com]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,5-Diamino-4,6-dihydroxypyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7761411#2-5-diamino-4-6-dihydroxypyrimidine-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com